3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride
Description
3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride is a urea derivative featuring two key structural motifs:
- A dimethylaminoethyl group (–CH₂CH₂N(CH₃)₂), which enhances solubility via protonation in its hydrochloride salt form.
- A 3-phenyladamantylmethyl group, a bulky lipophilic moiety known to improve metabolic stability and membrane permeability in pharmaceuticals .
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[(3-phenyl-1-adamantyl)methyl]urea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O.ClH/c1-25(2)9-8-23-20(26)24-16-21-11-17-10-18(12-21)14-22(13-17,15-21)19-6-4-3-5-7-19;/h3-7,17-18H,8-16H2,1-2H3,(H2,23,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYUSAOWAIZVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)NCC12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Urea-Based Adamantane Derivatives
General Approach to Urea Formation
Ureas are typically synthesized via:
- Isocyanate-amine coupling : Reaction of an isocyanate (–N=C=O) with a primary or secondary amine.
- Carbodiimide-mediated coupling : Using reagents like DCC (dicyclohexylcarbodiimide) to activate carboxylic acids for urea formation.
For adamantane-containing ureas, the isocyanate route is preferred due to the stability of adamantyl isocyanates and high yields.
Stepwise Preparation Methods
Synthesis of (3-Phenyladamantan-1-yl)methyl Isocyanate
Adamantylation of Phenylacetic Acid Ethyl Ester
Reactants :
- Adamantane-1-carbonyl chloride
- Phenylacetic acid ethyl ester
Conditions :
- Solvent: Toluene
- Temperature: 55–60°C, 4 hours
- Catalyst: AlCl₃ (for Friedel-Crafts alkylation)
Outcome :
Ethyl (±)-(adamantane-1-yl)phenylacetate is formed with 85–91% yield.
Hydrolysis to Carboxylic Acid
Conditions :
- Base: KOH in ethylene glycol
- Temperature: 190°C, 2 hours
Outcome :
(±)-(Adamantane-1-yl)phenylacetic acid is obtained (67–73% yield).
Curtius Rearrangement to Isocyanate
Reactants :
- Diphenylphosphoryl azide (DPPA)
- Triethylamine (TEA)
Conditions :
- Solvent: Anhydrous toluene
- Temperature: Room temperature, 30 minutes
Outcome :
(±)-1-[Isocyanato(phenyl)methyl]adamantane is generated (89–95% yield).
Urea Bond Formation with Dimethylaminoethylamine
Reactants :
- (±)-1-[Isocyanato(phenyl)methyl]adamantane
- N,N-Dimethylethylenediamine
Conditions :
- Solvent: Diethyl ether
- Base: Triethylamine (1:1 molar ratio)
- Temperature: Room temperature, 12 hours
Reaction Mechanism :
The primary amine of N,N-dimethylethylenediamine attacks the electrophilic carbon of the isocyanate, forming the urea linkage:
$$
\text{R–N=C=O} + \text{H}2\text{N–CH}2\text{CH}2\text{N(CH}3\text{)}2 \rightarrow \text{R–NH–C(=O)–NH–CH}2\text{CH}2\text{N(CH}3\text{)}_2
$$
Outcome :
3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-yl)methyl]urea (free base) is obtained (70–80% yield).
Hydrochloride Salt Formation
Conditions :
- Acid: Concentrated HCl (37%)
- Solvent: Ethanol or diethyl ether
- Temperature: 0–5°C (to prevent decomposition)
Procedure :
The free base is dissolved in ethanol, and HCl gas is bubbled through the solution until precipitation is complete. The product is filtered and washed with cold ether.
Outcome :
3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-yl)methyl]urea hydrochloride is isolated as a white crystalline solid (85–90% yield).
Optimization and Critical Reaction Parameters
Solvent Selection
Catalysts and Reagents
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Step | Method A (Isocyanate Route) | Method B (Carbodiimide Route) |
|---|---|---|
| Yield | 70–80% | 50–60% |
| Purity | >95% | 85–90% |
| Reaction Time | 12 hours | 24 hours |
| Cost Efficiency | Moderate (DPPA cost) | High (DCC cost) |
Challenges and Mitigation Strategies
Isocyanate Stability
Byproduct Formation
- Challenge : Diurea formation from excess isocyanate.
- Solution : Strict stoichiometric control (1:1 amine:isocyanate ratio).
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the compound, while reduction could produce reduced forms with modified functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research could explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Sumatriptan Succinate-Related Compounds
USP Sumatriptan Succinate Related Compound A ():
- Structure: Contains two indole rings linked via a methyl group and a sulfonamide, with dimethylaminoethyl side chains.
- Key Differences: The indole-sulfonamide core contrasts with the urea backbone of the target compound. Both share dimethylaminoethyl groups, which may enhance solubility and receptor interaction (e.g., serotonin receptors).
- Pharmacological Relevance : Sumatriptan targets 5-HT₁ receptors for migraine treatment, whereas the adamantane group in the target compound may prioritize CNS penetration or antiviral activity .
USP Sumatriptan Succinate Related Compound C ():
- Structure: Features a hydroxymethylindole group with a dimethylaminoethyl chain.
- Key Differences: The absence of adamantane reduces lipophilicity compared to the target compound.
Comparison with Cefotiam Hydrochloride Hydrate ()
Structure: A cephalosporin antibiotic with a tetrazolylmethyl group and dimethylaminoethyl side chain.
- Key Differences: Core Structure: Beta-lactam ring (antibiotic activity) vs. urea (unknown activity). Functional Groups: Both utilize dimethylaminoethyl for solubility, but Cefotiam’s beta-lactam enables bacterial cell wall synthesis inhibition.
- Therapeutic Implications : The target compound’s adamantane group may confer antiviral or anti-Parkinsonian properties, diverging from Cefotiam’s antibacterial use .
Comparison with 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride) ()
Structure : A catecholamine with ethylamine and dihydroxyphenyl groups.
- Key Differences: Phenyl Substitution: Dopamine’s hydroxyl groups enable catechol-O-methyltransferase (COMT) metabolism, whereas the target compound’s phenyladamantane lacks hydroxyls, enhancing metabolic stability. Amino Group: Dopamine’s primary amine facilitates neurotransmitter activity, while the target’s tertiary dimethylamino group may reduce receptor specificity .
Comparison with Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride ()
Structure: A methyl ester with a methylamino group and branched alkyl chain.
- Key Differences :
Data Table: Structural and Functional Attributes
Research Findings and Inferences
- Metabolic Stability : The adamantane group in the target compound likely confers resistance to oxidative metabolism compared to dopamine’s catechol structure .
- Synthesis Challenges : The adamantane moiety may complicate synthesis compared to simpler structures like dopamine or methyl esters, requiring specialized crystallization techniques (e.g., SHELX refinement, as in ) .
Biological Activity
Overview
3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride, with the CAS number 1052407-53-0, is a synthetic compound that exhibits significant potential in various biological applications. Its unique structure combines a dimethylaminoethyl group and a phenyladamantane moiety, which contributes to its biological activity and pharmacological properties.
The primary mechanism of action of this compound involves its interaction with carboxyl groups in biological molecules. The compound forms an amine-reactive O-acylisourea intermediate that subsequently reacts with amino groups to create amide bonds. This reaction is crucial for:
- Peptide synthesis : Facilitating the formation of amide bonds between amino acids.
- Immunogen construction : Coupling haptens to carrier proteins.
- Nucleic acid labeling : Attaching to 5’ phosphate groups for molecular biology applications.
The biochemical pathways affected by this compound include those involved in protein synthesis and molecular labeling, making it a versatile tool in biochemical research.
Pharmacokinetics
The pharmacokinetic profile of 3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride indicates that it is water-soluble, which enhances its bioavailability. The compound's stability and efficacy are influenced by environmental factors, particularly pH levels, with optimal reactions occurring within a pH range of 4.0 to 6.0.
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
A study investigated the inhibitory effects of 3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride on various enzymes. The results indicated that the compound selectively inhibited enzyme activity through competitive inhibition mechanisms, thereby impacting metabolic processes essential for cellular function.
Case Study: Antimicrobial Properties
In another study, the compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed significant antimicrobial activity, suggesting that the compound could be developed into a therapeutic agent for treating bacterial infections.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride | Similar dimethylamino group; different linkage | Moderate antimicrobial |
| 1-[(3-Phenyladamantan-1-YL)methyl]urea | Lacks dimethylamino group; urea derivative | Limited enzyme inhibition |
The comparison highlights that while similar compounds exhibit some biological activities, 3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride demonstrates a broader spectrum of activity due to its unique structural components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
